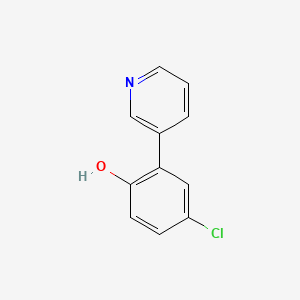

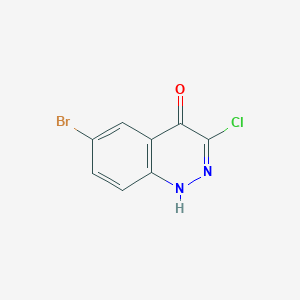

4-Chloro-2-(pyridin-3-yl)phenol

Descripción general

Descripción

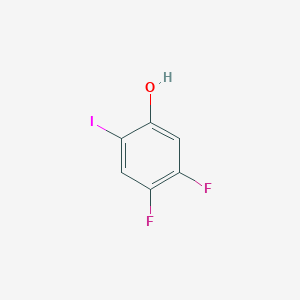

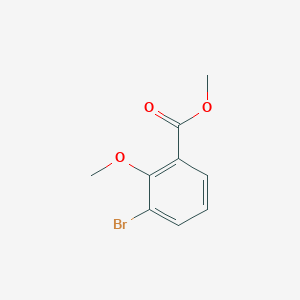

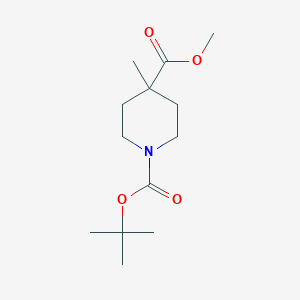

“4-Chloro-2-(pyridin-3-yl)phenol” is a chemical compound with the molecular formula C11H8ClNO . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-(pyridin-3-yl)phenol” were not found, pyridine synthesis methods can be applied . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(pyridin-3-yl)phenol” can be analyzed using techniques such as IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and 19F NMR spectrum .

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-(pyridin-3-yl)phenol” can be studied using various techniques. For instance, IR spectrum can provide information about the functional groups present in the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(pyridin-3-yl)phenol” include its molecular weight (205.64), molecular formula (C11H8ClNO), and its physical form as a solid .

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

4-Chloro-2-(pyridin-3-yl)phenol has been utilized in catalysis, showcasing its potential in the synthesis of complex molecules. For instance, it has been used in the oxidative polycondensation of phenolic compounds, leading to the creation of oligomers with potential applications in materials science and engineering (Kaya, Çulhaoğlu, & Şenol, 2007). Additionally, it's involved in the synthesis of high-spin Mn aggregates, demonstrating its utility in constructing magnetic materials (Bai et al., 2018).

Environmental Applications

The role of 4-Chloro-2-(pyridin-3-yl)phenol extends into environmental science, particularly in the degradation of phenolic pollutants. Enzymatic oxidation using phenol oxidizing enzymes like peroxidases and polyphenol oxidases with 4-Chloro-2-(pyridin-3-yl)phenol as a target has been studied for wastewater treatment (Aitken, Massey, Chen, & Heck, 1994). This reflects its potential in mitigating environmental pollutants through bio-catalytic processes.

Material Science

In material science, the synthesis and characterization of oligo-4-[(pyridin-3-ylimino)methyl]phenol, derived from 4-Chloro-2-(pyridin-3-yl)phenol, show promise in the development of novel materials. The oxidative polycondensation of the compound has yielded oligomers with enhanced thermal stability, indicating its utility in creating materials with specific thermal properties (Kaya & Çulhaoğlu & Şenol, 2007).

Magnetic Materials

The compound's application in constructing high-spin manganese clusters showcases its relevance in developing new magnetic materials. These materials have potential uses in data storage, magnetic sensors, and other technologies that require materials with specific magnetic properties (Bai et al., 2018).

Safety And Hazards

While specific safety and hazard information for “4-Chloro-2-(pyridin-3-yl)phenol” was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Direcciones Futuras

Future research directions could involve the development of novel heterocyclic compounds with potential biological activities. For instance, the pyrimidine moiety, which is similar to the structure of “4-Chloro-2-(pyridin-3-yl)phenol”, has been used in the design of privileged structures in medicinal chemistry .

Propiedades

IUPAC Name |

4-chloro-2-pyridin-3-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-4-11(14)10(6-9)8-2-1-5-13-7-8/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVUKPKQAWQANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(pyridin-3-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bipyridine]-5-carbaldehyde](/img/structure/B1521385.png)